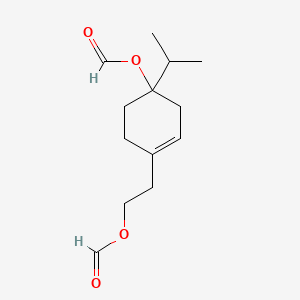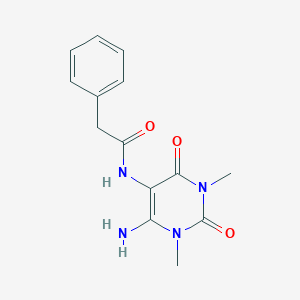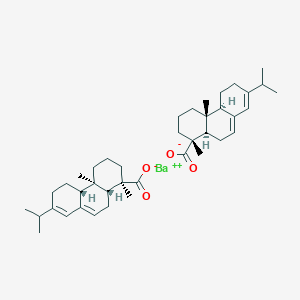
8-((2-Hydroxypropyl)amino)caffeine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((2-Hydroxypropyl)amino)caffeine is a derivative of caffeine, a well-known xanthine alkaloid. This compound is characterized by the substitution of a hydroxypropylamino group at the C-8 position of the caffeine molecule. The modification at this position is significant as it can alter the biological activity and metabolic stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-((2-Hydroxypropyl)amino)caffeine typically involves the catalytic amination of 8-bromocaffeine with 2-hydroxypropylamine. The reaction is carried out in the presence of a palladium catalyst (Pd(OAc)2) and a phosphine ligand (XantPhos) in a suitable solvent like toluene. The reaction mixture is heated under microwave activation to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. The purification process involves crystallization and chromatographic techniques to obtain the pure compound.
化学反应分析
Types of Reactions: 8-((2-Hydroxypropyl)amino)caffeine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides and thiolates can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
8-((2-Hydroxypropyl)amino)caffeine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other caffeine derivatives with potential biological activities.
Biology: Studied for its effects on cellular metabolism and enzyme inhibition.
Industry: Utilized in the development of biocompatible polymer gels for drug delivery systems.
作用机制
The mechanism of action of 8-((2-Hydroxypropyl)amino)caffeine involves its interaction with adenosine receptors, similar to caffeine. It acts as an antagonist to these receptors, inhibiting their activity and leading to increased neuronal firing and release of neurotransmitters like dopamine and norepinephrine . This results in enhanced alertness and reduced fatigue.
Similar Compounds:
- Caffeine (1,3,7-trimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Paraxanthine (1,7-dimethylxanthine)
Comparison: this compound is unique due to the presence of the hydroxypropylamino group at the C-8 position, which enhances its metabolic stability and potentially alters its biological activity compared to other xanthine derivatives . This modification can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
属性
| 60595-61-1 | |
分子式 |
C11H17N5O3 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
8-(2-hydroxypropylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O3/c1-6(17)5-12-10-13-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h6,17H,5H2,1-4H3,(H,12,13) |
InChI 键 |
TVEWRJQZOLMGPB-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







